molecular formula C5H2F8 B1433724 trans-1H,2H-Octafluorocyclopentane CAS No. 158389-18-5

trans-1H,2H-Octafluorocyclopentane

Cat. No. B1433724
CAS RN: 158389-18-5
M. Wt: 214.06 g/mol
InChI Key: QVEJLBREDQLBKB-LWMBPPNESA-N
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Description

Molecular Structure Analysis

The molecular structure of trans-1H,2H-Octafluorocyclopentane is represented by the InChI code 1S/C5H2F8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9/h1-2H/t1-,2-/m0/s1 . The molecular weight of this compound is 214.06 .


Chemical Reactions Analysis

Trans-1H,2H-Octafluorocyclopentane is an inert gas and does not undergo any chemical reactions. It is a highly stable compound that is resistant to decomposition.


Physical And Chemical Properties Analysis

Trans-1H,2H-Octafluorocyclopentane is a liquid at ambient temperature . It has a predicted boiling point of 55.0±40.0 °C and a predicted density of 1.55±0.1 g/cm3 .

Scientific Research Applications

Preparation Methods

Trans-1H,2H-Octafluorocyclopentane's preparation methods have been studied, emphasizing the importance of geometric isomers in polyfluoro-2-butenes. For instance, Chambers and Palmer (1969) explored the preparation of various isomers, such as 2H-heptafluoro-2-butene, from hexachloro-1,3-butadiene, leading to pure cis and trans isomers of related compounds (Chambers & Palmer, 1969).

Structural Analysis and Synthesis

The structural analysis and synthesis of compounds related to trans-1H,2H-Octafluorocyclopentane have been a focus of research. González‐Sabín, Rebolledo, and Gotor (2009) discussed methods for preparing trans-cyclopentane-1,2-diamine, highlighting its applications in synthesizing ligands and biologically active compounds (González‐Sabín, Rebolledo, & Gotor, 2009). Additionally, Bailey, Plevey, and Tatlow (1988) investigated dehydrofluorinations of cis and trans isomers of 2H-1-(difluoromethyl)decafluorocyclohexane, contributing to the understanding of fluorocyclohexanes (Bailey, Plevey, & Tatlow, 1988).

Pseudorotation Potentials

Research by Zubkov and Chertkov (2003) focused on the pseudorotation potentials of disubstituted cyclopentanes, including trans-1,2-dichlorocyclopentane and trans-1,2-dibromocyclopentane. This study provided insights into conformational analysis and the behavior of similar compounds in different solvents (Zubkov & Chertkov, 2003).

Dynamic Processes in Solid State

The study by Riddell, Cameron, Holmes, and Strange (1997) explored dynamic processes in the solid state, specifically looking at trans-1,2-cyclopentanediol and its derivatives. They investigated hydrogen bond exchange, ring pseudorotation, and whole molecule rotations, which are crucial for understanding the behavior of similar fluorinated compounds (Riddell et al., 1997).

Stereogenic Properties and Biological Activities

ÖztÜrk et al. (2019) synthesized N,N-spiro bridged cyclotriphosphazene derivatives and investigated their structural, stereogenic properties, and biological activities, including DNA interactions and antimicrobial effects. This research contributes to understanding the diverse applications of fluorinated cyclic compounds (ÖztÜrk et al., 2019).

Conformational Stability

Tormena, Santos, Neto, Rittner, Yoshinaga, and Temistocles (2007) analyzed the conformational preferences and electronic interactions of trans-2-fluorocyclopentanol and similar compounds. Their study provided insights into the conformational stability and equilibria, relevant to understanding trans-1H,2H-Octafluorocyclopentane's behavior (Tormena et al., 2007).

Mechanism of Action

As an inert gas, trans-1H,2H-Octafluorocyclopentane does not interact with biological molecules. It is not toxic and does not pose any health risks when used in laboratory experiments.

Safety and Hazards

Trans-1H,2H-Octafluorocyclopentane may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(4S,5S)-1,1,2,2,3,3,4,5-octafluorocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9/h1-2H/t1-,2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEJLBREDQLBKB-LWMBPPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C1(F)F)(F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H](C(C(C1(F)F)(F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1H,2H-Octafluorocyclopentane

Synthesis routes and methods

Procedure details

Then a reactor was charged with 12 g of the octafluorocyclopentene and 0.24 g of a 5%-palladium/carbon catalyst and hydrogenation was conducted at a temperature of 50° C. and a hydrogenation pressure of 6 kg/cm2. When the absorption of hydrogen ceased, the reaction was completed. After the removal of the catalyst and the produced hydrogen fluoride from the reaction mixture, the reaction mixture was distilled to give 9 g of 1,2,3,3,4,4,5,5-octafluorocyclopentane (b.p., 79° C.; purity, 99%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-1H,2H-Octafluorocyclopentane
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trans-1H,2H-Octafluorocyclopentane
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trans-1H,2H-Octafluorocyclopentane
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Reactant of Route 5
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Reactant of Route 6
trans-1H,2H-Octafluorocyclopentane

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